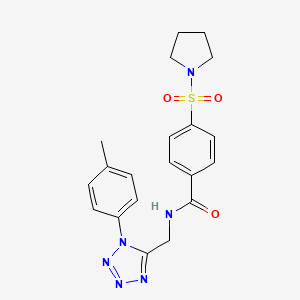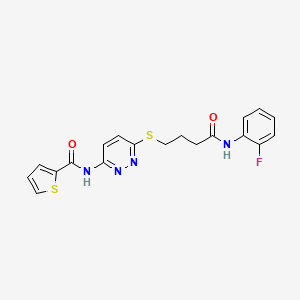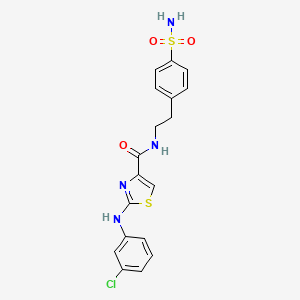
2-((3-chlorophenyl)amino)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-chlorophenyl)amino)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide is a chemical compound that belongs to the class of sulfonamide drugs. It has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
Synthetic Methodologies and Chemical Properties
A foundational aspect of research involving "2-((3-chlorophenyl)amino)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide" is its synthesis and the exploration of its chemical properties. The compound's structure allows for the investigation of new synthetic pathways and the development of novel derivatives. For instance, thiazole and thiadiazole derivatives have been synthesized through various chemical reactions, highlighting the versatility and potential for further chemical modification of this compound (Kaya et al., 2016). Moreover, the exploration of thiazole's chemical properties, such as its reactivity in different conditions, offers insights into its potential applications in chemical synthesis and drug development.
Biological Activities
Research has also focused on the biological activities associated with "this compound" and its derivatives. Studies have identified various biological activities, including antimicrobial, antiviral, and anticancer properties. For example, derivatives of thiazole have shown moderate antimicrobial activity, offering a potential avenue for the development of new antimicrobial agents (Gaffer et al., 2016). Similarly, thiazole derivatives have exhibited antiviral activities, suggesting their potential in antiviral drug development (Chen et al., 2010). The anticancer activities of certain thiazole derivatives have also been explored, with some compounds showing promising results against various cancer cell lines, indicating the compound's relevance in cancer research (Yılmaz et al., 2015).
Material Science Applications
In addition to its chemical and biological applications, "this compound" has potential applications in material science. For instance, its derivatives have been used in the development of novel dyeing agents for polyester fabrics, demonstrating its utility in the textile industry. These dyes not only provide desired coloration but also exhibit antimicrobial properties, adding functional value to the textiles (Khalifa et al., 2015).
特性
IUPAC Name |
2-(3-chloroanilino)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3S2/c19-13-2-1-3-14(10-13)22-18-23-16(11-27-18)17(24)21-9-8-12-4-6-15(7-5-12)28(20,25)26/h1-7,10-11H,8-9H2,(H,21,24)(H,22,23)(H2,20,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROXKFQNZYFZOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2357985.png)
![2-[(2-Chlorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2357986.png)
![N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2357987.png)
![N-[(2R)-1-Methoxypropan-2-yl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2357988.png)
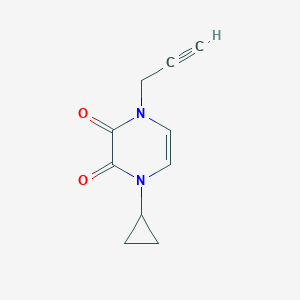

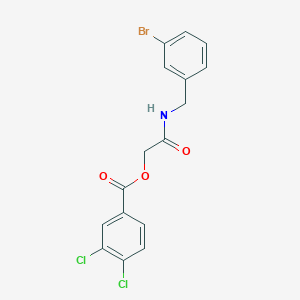

![2-[4-(4-Fluorophenyl)piperazino]-2-methylpropanamide](/img/structure/B2357998.png)
![1-(1-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2357999.png)
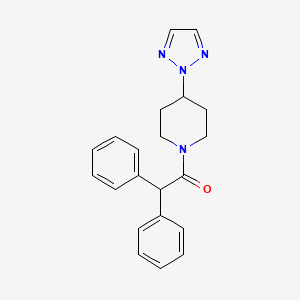
![N-[(2-pyrrol-1-ylphenyl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2358003.png)
